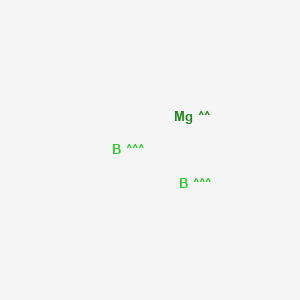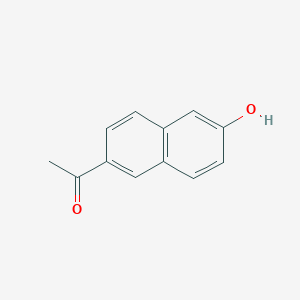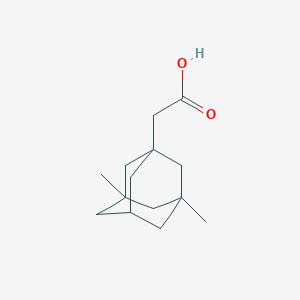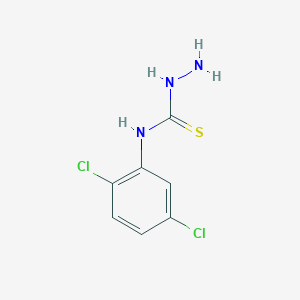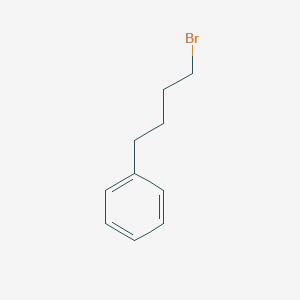
1-溴-4-苯基丁烷
概述
描述
1-Bromo-4-phenylbutane, also known as (4-Bromobutyl)benzene or 4-Phenylbutyl bromide, is an organic compound with the molecular formula C10H13Br. It is a colorless to light yellow liquid that is slightly soluble in water. This compound is primarily used as a building block in organic synthesis and as a pharmaceutical intermediate .
科学研究应用
1-Bromo-4-phenylbutane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: 1-Bromo-4-phenylbutane is used in the development of new materials, including polymers and advanced composites.
作用机制
Target of Action
1-Bromo-4-phenylbutane is a chemical compound that primarily targets organic molecules in chemical reactions. Its primary targets are typically other organic compounds with which it can react, such as in nucleophilic substitution reactions .
Mode of Action
The mode of action of 1-Bromo-4-phenylbutane involves its interaction with other organic compounds in chemical reactions. For instance, in a nucleophilic substitution reaction, the bromine atom in 1-Bromo-4-phenylbutane can be replaced by a nucleophile . This results in the formation of a new organic compound and the release of a bromide ion .
Biochemical Pathways
1-Bromo-4-phenylbutane can participate in various biochemical pathways, particularly those involving free radical reactions and nucleophilic substitutions . For example, in a free radical reaction, a hydrogen atom can be removed from the benzylic position of 1-Bromo-4-phenylbutane, resulting in the formation of a resonance-stabilized radical . This radical can then react with other molecules to form new compounds .
Pharmacokinetics
It is known to be slightly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The result of 1-Bromo-4-phenylbutane’s action is the formation of new organic compounds through chemical reactions. These reactions can lead to changes at the molecular and cellular levels, depending on the specific compounds involved and the conditions under which the reactions occur .
Action Environment
The action of 1-Bromo-4-phenylbutane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, the temperature, and the pH of the environment . Additionally, it should be noted that 1-Bromo-4-phenylbutane should be stored under recommended conditions to maintain its stability and prevent reactions with incompatible substances, such as oxidizing agents .
生化分析
Biochemical Properties
The biochemical properties of 1-Bromo-4-phenylbutane are not well-studied. It is known that brominated organic compounds can participate in various biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
1-Bromo-4-phenylbutane can be synthesized through various methods. One common synthetic route involves the reaction of benzene with 4-halobutanol in the presence of a Lewis acid catalyst to produce 4-phenylbutanol, which is then brominated to yield 1-Bromo-4-phenylbutane . Another method involves the reaction of γ-butyrolactone with hydrogen halide to produce 4-bromobutyryl halide, which is then reacted with benzene to form the desired compound .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反应分析
1-Bromo-4-phenylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and sodium azide.
Elimination Reactions: In the presence of strong bases such as sodium ethoxide or potassium tert-butoxide, 1-Bromo-4-phenylbutane can undergo elimination reactions to form alkenes.
Oxidation Reactions: Although less common, 1-Bromo-4-phenylbutane can be oxidized under specific conditions to form corresponding alcohols or ketones.
相似化合物的比较
1-Bromo-4-phenylbutane can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: Similar in structure but with a shorter carbon chain.
4-Bromo-1-butene: Contains a double bond, making it more reactive in certain types of reactions, such as polymerization.
1-Bromo-4-chlorobutane: Contains an additional chlorine atom, which can influence its reactivity and the types of reactions it undergoes.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of halogenated organic compounds in chemical synthesis.
属性
IUPAC Name |
4-bromobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBQQAHIVODAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293481 | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13633-25-5 | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-phenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-4-PHENYLBUTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





